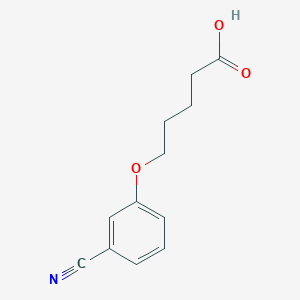
3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide
Übersicht
Beschreibung
3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide, also known as ACMB, is a synthetic amino acid that has been used in a variety of scientific and medical research applications. It is a versatile molecule that can be used for a variety of purposes, such as protein synthesis, enzyme inhibition, and cellular signaling. ACMB is also a useful compound for investigating the biochemical and physiological effects of different substances on cells, tissues, and organisms. In
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
- Photodynamic Therapy for Cancer Treatment : A study explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited significant potential as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis and Conformation
- Conformational Analysis of Benzenesulfonamides : A rotational spectroscopy study investigated the conformations of benzenesulfonamides and their derivatives, revealing insights into their structures and the influence of different substituents. This research is crucial for understanding how these molecules interact in biochemical processes (Vigorito et al., 2022).
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : Novel sulfonamide derivatives were synthesized and characterized using various techniques. The study focused on the molecular geometry, vibrational wavenumbers, and chemical shifts, providing a deeper understanding of these compounds (Demircioğlu et al., 2018).
Enzyme Inhibition and Biological Potential
- Biological Potential in Enzyme Inhibition : Research on sulfonamide Schiff bases of anthranilic acid indicated significant enzyme inhibition potential against AChE and BChE enzymes. These findings are essential for developing new therapeutic agents (Kausar et al., 2019).
- Inhibition of Carbonic Anhydrase : A study synthesized benzenesulfonamides incorporating triazole moieties and tested their inhibitory effects on human carbonic anhydrase isoforms. This research has implications for treating conditions like glaucoma and cancer (Nocentini et al., 2016).
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Properties : Novel benzenesulfonamides bearing oxadiazole moiety were synthesized and evaluated for their antimicrobial and anti-HIV activity. Some compounds showed promising results, indicating their potential use in medical treatments (Iqbal et al., 2006).
Antioxidant, Anti-Edematogenic, and Antinociceptive Properties
- Antioxidant and Anti-Edematogenic Effects : Research on selenium-sulfa compounds demonstrated significant antioxidant, anti-edematogenic, and antinociceptive properties. These findings are relevant for developing new therapeutic agents for treating painful conditions (Sacramento et al., 2021).
Cognitive Enhancing Properties
- Cognitive Enhancement in Aged Rats : A study on SB-399885, a compound related to benzenesulfonamides, demonstrated cognitive enhancing properties in aged rats. This research suggests potential therapeutic utility for disorders characterized by cognitive deficits (Hirst et al., 2006).
Eigenschaften
IUPAC Name |
3-amino-4-chloro-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-4-2-3-5-13(9)16-19(17,18)10-6-7-11(14)12(15)8-10/h2-8,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDTKVOVGSVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)

![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)



![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)
![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)
![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![4-Iodobenzo[d]thiazol-2-amine](/img/structure/B1517221.png)